
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is an organic compound that features a furan ring attached to a phenyl group via a vinyl linkage, with an ethanone group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the vinyl and ethanone groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(Furan-2-yl)ethanone: A simpler analog with only a furan ring and an ethanone group.
1-(2-Furanyl)ethanone: Another analog with a different substitution pattern on the furan ring.
2-Acetylfuran: A compound with similar structural features but different reactivity and applications.
Uniqueness
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is unique due to its combination of a furan ring, a vinyl linkage, and a phenyl group with an ethanone substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C14H12O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
1-[4-[(E)-2-(furan-2-yl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H12O2/c1-11(15)13-7-4-12(5-8-13)6-9-14-3-2-10-16-14/h2-10H,1H3/b9-6+ |
InChI 键 |
GIOVFEHAVBHDRM-RMKNXTFCSA-N |
手性 SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



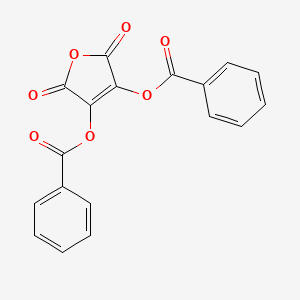

![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
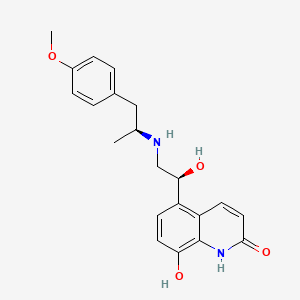
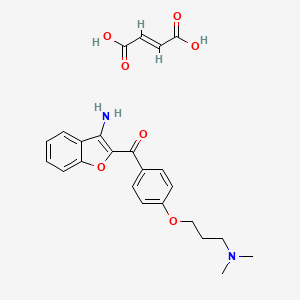
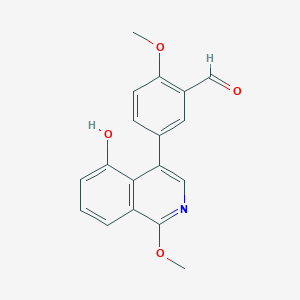
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


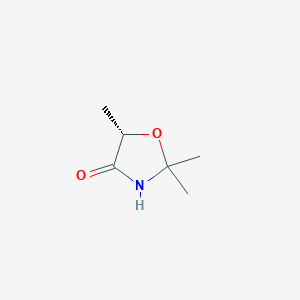
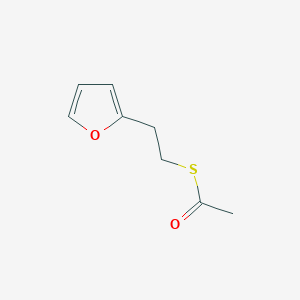
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
